5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
Overview
Description
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H16O4 and a molecular weight of 248.28 g/mol . This compound is characterized by a cyclohexane ring substituted with a 2,5-dimethoxyphenyl group and two keto groups at the 1 and 3 positions. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways involved depend on the specific biological context and target enzymes.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Another cyclohexane-1,3-dione derivative with different substituents.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring with a dimethoxyphenyl group and two keto groups makes it a versatile compound for various research applications .
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-17-12-3-4-14(18-2)13(8-12)9-5-10(15)7-11(16)6-9/h3-4,8-9H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORAMGISNOTYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652870 | |
Record name | 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092288-84-0 | |
Record name | 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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